N-Nitrosocimetidine
Overview
Description
N-Nitrosocimetidine is a nitroso derivative of cimetidine, a histamine H2-receptor antagonist widely used to inhibit gastric acid secretion in patients with peptic ulcers . The compound is formed through the nitrosation of cimetidine, a process that can occur under acidic conditions, such as those found in the human stomach . Concerns have been raised about the potential carcinogenicity of this compound due to its structural similarity to other known carcinogenic nitroso compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosocimetidine is synthesized by the nitrosation of cimetidine. This process typically involves the reaction of cimetidine with nitrite under acidic conditions. The reaction can be represented as follows: [ \text{Cimetidine} + \text{Nitrite} \rightarrow \text{this compound} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-Nitrosocimetidine primarily undergoes denitrosation reactions, where the nitroso group is removed, reverting the compound back to cimetidine . This reaction is significant as it reduces the potential carcinogenic risk associated with the nitroso group.
Common Reagents and Conditions:
Denitrosation: This reaction can be facilitated by reducing agents such as ascorbic acid or under specific enzymatic conditions.
Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Major Products:
Cimetidine: The primary product of denitrosation reactions.
Various Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Nitrosocimetidine has been studied extensively for its potential carcinogenic effects. Research has shown that while it shares structural similarities with other carcinogenic nitroso compounds, its actual carcinogenic risk is relatively low due to its rapid denitrosation to cimetidine . This compound has been used in various toxicological studies to understand the effects of nitroso compounds on biological systems .
In addition to its toxicological studies, this compound has been investigated for its potential role in initiating skin tumors in murine models . These studies help in understanding the mechanisms of carcinogenesis and the role of nitroso compounds in cancer development.
Mechanism of Action
The primary mechanism of action of N-Nitrosocimetidine involves its conversion back to cimetidine through denitrosation . This process significantly reduces its potential carcinogenicity. The molecular targets and pathways involved in this process are similar to those of cimetidine, which acts as a histamine H2-receptor antagonist, inhibiting gastric acid secretion .
Comparison with Similar Compounds
- N-Methyl-N’-nitro-N-nitrosoguanidine
- N-Methyl-N-nitrosourea
- N-Methyl-N-nitrosourethane
Comparison: N-Nitrosocimetidine is unique in its rapid denitrosation to cimetidine, which significantly reduces its potential carcinogenic risk compared to other nitroso compounds . In contrast, compounds like N-Methyl-N’-nitro-N-nitrosoguanidine and N-Methyl-N-nitrosourea are known to be potent carcinogens with higher toxicity .
This compound’s structural similarity to these compounds makes it a valuable model for studying the effects of nitroso compounds, but its unique rapid denitrosation sets it apart in terms of safety and toxicity profiles .
Properties
IUPAC Name |
3-cyano-1-methyl-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-1-nitrosoguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7OS/c1-8-9(15-7-14-8)5-19-4-3-12-10(13-6-11)17(2)16-18/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTUYYPQNCJQGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCN=C(NC#N)N(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021025 | |
Record name | N-Nitrosocimetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73785-40-7 | |
Record name | N′-Cyano-N-methyl-N′′-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N-nitrosoguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73785-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrosocimetidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073785407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosocimetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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